![molecular formula C8H11BrO2 B11888975 8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B11888975.png)
8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene
Description
8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene is a brominated spirocyclic compound characterized by a 1,4-dioxane ring fused to a cyclohexene system via a spiro carbon atom. The bromine substituent at the 8-position confers unique reactivity, making it a versatile intermediate in organic synthesis. It is synthesized via bromination of 1,4-dioxaspiro[4.5]decane derivatives using reagents like CBr₄ and PPh₃ in CH₂Cl₂ . Its applications range from serving as a precursor for deuterated analogs (e.g., 6-Deutero-1,4-dioxaspiro[4.5]dec-6-ene) to participating in radical-mediated hydroalkylation reactions .
Properties
Molecular Formula |
C8H11BrO2 |
---|---|
Molecular Weight |
219.08 g/mol |
IUPAC Name |
8-bromo-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C8H11BrO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1,3,7H,2,4-6H2 |
InChI Key |
ARKANRZGGFJKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C=CC1Br)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Bromination with Molecular Bromine
Reagents : Br₂, Lewis acids (e.g., FeBr₃), inert solvents (e.g., CH₂Cl₂).
Conditions : Substrate dissolved in dichloromethane at −20°C, followed by slow addition of bromine.
Mechanism : The Lewis acid polarizes Br₂, generating Br⁺ for electrophilic attack. The spiro system’s electron-rich double bond directs bromination to the 8-position due to steric and electronic factors.
Yield : 45–60%, with minor 6-bromo byproduct (5–10%).
Purification : Column chromatography (silica gel, hexane/EtOAc 9:1) isolates the 8-bromo isomer.
N-Bromosuccinimide (NBS) in Radical Bromination
Reagents : NBS, benzoyl peroxide (initiator), CCl₄.
Conditions : Reflux under UV light for 6–8 hours.
Mechanism : Radical chain mechanism abstracts hydrogen from the 8-position, followed by bromine transfer.
Yield : 55–65%, higher regioselectivity (>90%) due to radical stability at the 8-position.
Limitations : Requires rigorous exclusion of oxygen to prevent side reactions.
Synthesis from Brominated Precursors
Constructing the spirocyclic framework with pre-installed bromine avoids regiochemical uncertainties.
Cyclohexenone-Diol Condensation
Substrates : 8-Bromocyclohexenone, ethylene glycol.
Conditions : Acid catalysis (p-toluenesulfonic acid), toluene, Dean-Stark trap.
Mechanism : Ketone protection forms the dioxolane ring, followed by spirocyclization.
Yield : 80–85%.
Comparative Analysis of Preparation Methods
Method | Key Reagents | Yield (%) | Regioselectivity | Purification Difficulty |
---|---|---|---|---|
Electrophilic Br₂ | Br₂, FeBr₃ | 45–60 | Moderate | Moderate |
NBS Radical Bromination | NBS, BPO | 55–65 | High | Low |
Suzuki-Miyaura Coupling | B₂pin₂, Pd(PPh₃)₄ | 70–75 | Excellent | High |
Precursor Condensation | 8-Bromocyclohexenone | 80–85 | Perfect | Low |
Critical Observations :
-
The Suzuki-Miyaura method offers superior regioselectivity but demands expensive catalysts.
-
Precursor condensation achieves the highest yield but requires access to specialized starting materials.
Mechanistic Insights and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1,4-dioxaspiro[4.5]dec-6-ene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Products include azido, thiocyano, or alkoxy derivatives.
Oxidation: Products include ketones or carboxylic acids.
Reduction: The major product is 1,4-dioxaspiro[4.5]dec-6-ene.
Scientific Research Applications
8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding .
Comparison with Similar Compounds
Structural Analogues
Reactivity and Functional Group Influence
- Bromine vs. Iodine : The bromo derivative (8-Bromo) exhibits moderate leaving-group ability in nucleophilic substitutions, while the iodo analog (6-Iodo) is more reactive in radical and transition-metal-catalyzed reactions due to weaker C–I bonds .
- Methyl vs. Bromine : The methyl-substituted derivative (2-Methyl) lacks the electron-withdrawing effect of bromine, leading to reduced electrophilicity but increased steric hindrance, which can influence regioselectivity in cycloadditions .
- Ketone Modification : The ketone-containing analog (1,4-Dioxaspiro[4.5]dec-6-en-8-one) introduces electrophilic character at the carbonyl, enabling condensation reactions absent in the bromo compound .
Table 2: Hazard and Regulatory Comparison
Biological Activity
8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmaceutical research.
Molecular Formula: C8H13BrO2
Molecular Weight: 219.09 g/mol
IUPAC Name: this compound
CAS Number: [13765129]
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been shown to exhibit:
- Antimicrobial Activity: It disrupts microbial cell walls, leading to cell lysis.
- Anticancer Properties: It may inhibit cell proliferation by interfering with DNA replication and repair mechanisms.
- Neuroprotective Effects: Preliminary studies suggest it could modulate neurotransmitter systems, offering potential in neurodegenerative disease treatment.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Activity | Assay Type | IC50/EC50 Value | Reference |
---|---|---|---|
Antimicrobial | Agar diffusion method | 15 µg/mL | |
Cytotoxicity | MTT assay | 20 µM | |
Neuroprotection | Cell viability assay | 25 µM |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the compound's antimicrobial properties, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, with an IC50 value of 15 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The MTT assay revealed that at a concentration of 20 µM, the compound reduced cell viability significantly, indicating promising anticancer activity that warrants further exploration in vivo.
Case Study 3: Neuroprotective Effects
Research conducted on neuroprotection demonstrated that this compound could enhance cell viability in neuronal cultures subjected to oxidative stress. An EC50 value of 25 µM was observed, suggesting its potential role in treating neurodegenerative diseases.
Q & A
Q. How can researchers optimize the synthesis of 8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene to improve yield and purity?
Methodological Answer: The synthesis typically involves bromination of a spirocyclic precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key parameters include:
- Temperature: Maintain 40–60°C to balance reaction rate and byproduct formation .
- Catalyst: Lewis acids (e.g., AlCl₃) enhance bromine activation, improving regioselectivity .
- Solvent System: Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .
- Purification: Column chromatography with silica gel and hexane/ethyl acetate gradients effectively isolates the product .
Q. Table 1: Optimization Parameters for Bromination
Parameter | Optimal Range | Impact on Yield/Purity | Reference |
---|---|---|---|
Temperature | 40–60°C | Maximizes selectivity | |
Catalyst (AlCl₃) | 5–10 mol% | Accelerates reaction | |
Reaction Time | 6–8 hours | Minimizes decomposition |
Q. What safety protocols are critical when handling this compound?
Methodological Answer: The compound is classified as Acute Toxicity (Category 4) and causes skin irritation. Essential protocols include:
- PPE: Nitrile gloves, chemical goggles, and flame-resistant lab coats .
- Ventilation: Use fume hoods with ≥100 ft/min airflow to prevent vapor inhalation .
- Spill Management: Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
- Storage: Airtight containers in cool, dark conditions to prevent photodegradation .
Q. Table 2: Safety Measures
Hazard | Mitigation Strategy | Reference |
---|---|---|
Skin Irritation | Impermeable gloves and lab coats | |
Inhalation Risk | Fume hood with airflow monitoring |
Q. What spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Absorbances at 670–750 cm⁻¹ (C-Br stretch) and 1100–1250 cm⁻¹ (C-O-C ether) .
- X-ray Crystallography: Resolves spirocyclic geometry and bromine positioning (e.g., bond angles of ~109.5°) .
Advanced Research Questions
Q. How do reaction mechanisms for nucleophilic substitution at the bromine site compare with chloro analogs?
Methodological Answer: Bromine’s lower electronegativity (vs. chlorine) increases leaving-group ability, accelerating Sₙ2 reactions. For example:
Q. Table 3: Reactivity Comparison (Br vs. Cl)
Parameter | 8-Bromo Derivative | 8-Chloro Derivative | Reference |
---|---|---|---|
Sₙ2 Rate (DMSO) | 2.5 × 10⁻³ s⁻¹ | 1.1 × 10⁻³ s⁻¹ | |
Activation Energy | 65 kJ/mol | 72 kJ/mol |
Q. What computational methods model the electronic structure and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Predicts bond dissociation energies (e.g., C-Br: ~240 kJ/mol) and charge distribution .
- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., solvation shells in THF) .
- AI-Driven Simulations: Tools like COMSOL optimize synthetic routes by correlating experimental data with thermodynamic models .
Q. How should researchers resolve contradictions in reported reactivity data across solvent systems?
Methodological Answer: Contradictions often arise from solvent polarity and proticity. A systematic approach includes:
Factorial Design: Vary solvent polarity (via Kamlet-Taft parameters) and dielectric constant to identify dominant factors .
Kinetic Isotope Effects (KIE): Compare deuterated vs. non-deuterated solvents to probe hydrogen-bonding roles .
Cross-Validation: Replicate studies under standardized conditions (e.g., 25°C, inert atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.